6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Description

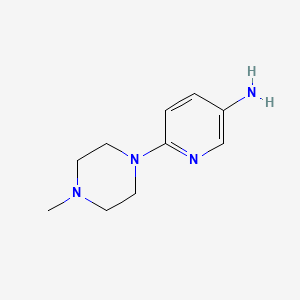

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTCEWZBMOTKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376932 | |

| Record name | 6-(4-methylpiperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-35-5 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-methylpiperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-methylpiperazin-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS 55403-35-5 properties

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (CAS 55403-35-5)

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound, registered under CAS number 55403-35-5, is a heterocyclic compound featuring a pyridinamine core functionalized with a methylpiperazine moiety.[1][2] This strategic combination of a hydrogen bond donor/acceptor (aminopyridine) and a solubilizing, basic group (methylpiperazine) makes it a highly valuable building block in the field of drug discovery. Its structure is a common motif found in a variety of pharmacologically active agents, particularly kinase inhibitors, where it often serves as a key fragment for engaging with the hinge region of the enzyme's active site while providing favorable physicochemical properties.[3][4] This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. These properties dictate its solubility, stability, and reactivity.

1.1: Core Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 55403-35-5 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₄ | [1][2] |

| Molecular Weight | 192.26 g/mol | [1][2] |

| Appearance | Brown to black solid | [5] |

| Melting Point | 106-108 °C | [5] |

| Boiling Point | 388.7±42.0 °C (Predicted) | [5] |

| pKa | 9.35±0.29 (Predicted) | [5] |

| InChIKey | NZTCEWZBMOTKCJ-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCN(CC1)C2=NC=C(C=C2)N | [2] |

1.2: Structural Elucidation

The molecule's structure consists of a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 6-position with a 1-methylpiperazine group. This arrangement provides distinct sites for chemical modification and interaction with biological targets.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. 3-Amino-6-(4-methylpiperazin-1-yl)pyridine | 55403-35-5 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a heterocyclic amine of interest in pharmaceutical research and development. A thorough understanding of properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data with established analytical methodologies, offering a foundational resource for scientists engaged in the characterization and optimization of this and structurally related molecules. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination.

Compound Identification and Structure

This compound is a disubstituted pyridine derivative. The structural features—a basic piperazine ring, a methyl group on the piperazine nitrogen, and an amino group on the pyridine ring—govern its physicochemical and pharmacological characteristics.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 55403-35-5 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₀H₁₆N₄ | --INVALID-LINK--[1] |

| Molecular Weight | 192.26 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)N | --INVALID-LINK--[1] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a basic compound like this compound, the pKa values of its conjugate acids determine the charge state of the molecule in different physiological environments, which in turn significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Due to the presence of multiple basic nitrogen atoms (the pyridine ring nitrogen, the amino group nitrogen, and the two nitrogens of the piperazine ring), this molecule is expected to have multiple pKa values. The tertiary amine in the piperazine ring is generally the most basic site. A study on the pKa values of various piperazine derivatives provides context, showing that the second pKa of 1-methylpiperazine is around 9.73 at 298 K[3]. The basicity of the pyridine and amino groups will be lower.

Predicted pKa Values:

-

Most Basic Nitrogen (Piperazine): ~8.5 - 9.5

-

Other Basic Sites (Pyridine, Amino Group): ~4.0 - 6.0

Significance in Drug Development: The ionization state of a drug at physiological pH (typically around 7.4) is a key determinant of its ability to cross biological membranes. A more neutral form is generally more lipophilic and can more readily diffuse across cell membranes, while the ionized form is more water-soluble and may have better dissolution but lower permeability.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a robust method for the experimental determination of pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). This parameter is a cornerstone in medicinal chemistry as it provides a strong indication of a compound's ability to cross biological membranes.

Computed LogP Value:

A computed XLogP3 value of 0.4 is available from PubChem[1]. This relatively low positive value suggests that this compound has a slight preference for the lipid phase over the aqueous phase, indicating it is moderately lipophilic.

Implications for Drug Design: The logP value is a critical component of various "drug-likeness" rules, such as Lipinski's Rule of 5. For orally administered drugs, a logP value in the range of 1-3 is often considered optimal for balancing aqueous solubility and membrane permeability.

Experimental Protocol for logP Determination via the Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor aqueous solubility is a major challenge in drug development.

Predicted Aqueous Solubility:

While specific experimental data for this compound is not available in the provided search results, its structure, containing multiple polar amine functionalities capable of hydrogen bonding, suggests it is likely to have moderate to good aqueous solubility, particularly at acidic pH where the amine groups will be protonated.

Factors Influencing Solubility:

-

pH: As a basic compound, its solubility is expected to be significantly higher in acidic environments due to the formation of more soluble salts.

-

Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.

-

Temperature: Solubility is generally temperature-dependent.

Experimental Protocol for Aqueous Solubility Determination

A common method for determining thermodynamic solubility is the shake-flask method.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 6-(4-methylpiperazin-1-yl)pyridin-3-amine, a key building block in modern medicinal chemistry. The document delves into the compound's structural features, predicted conformational landscape, and the experimental and computational methodologies employed for such analyses. The significance of its three-dimensional structure in the context of drug design and development is also critically discussed, offering valuable insights for researchers and scientists in the field.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a substituted pyridine ring linked to a methylpiperazine moiety, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for oncology.[2][3][4][5] The precise three-dimensional arrangement of its constituent atoms—its conformation—plays a pivotal role in its chemical reactivity and, more importantly, its ability to interact with biological targets. Understanding the conformational preferences of this molecule is therefore crucial for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity.[1] This guide aims to provide an in-depth exploration of the molecular architecture of this compound.

Molecular Identification and Properties

The fundamental identity and key physicochemical properties of the molecule are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 55403-35-5 | [6][7] |

| Molecular Formula | C₁₀H₁₆N₄ | [7] |

| Molecular Weight | 192.26 g/mol | [6][7] |

| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)N | [6] |

| Synonyms | 3-Amino-6-(4-methylpiperazin-1-yl)pyridine, 1-(5-Aminopyridin-2-yl)-4-methylpiperazine | [6][8] |

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by two key heterocyclic systems: a pyridine ring and a piperazine ring. The conformational flexibility of the molecule is primarily dictated by the chair-boat-twist dynamics of the piperazine ring and the rotational freedom around the single bond connecting the piperazine nitrogen to the pyridine carbon.

The Piperazine Ring Conformation

The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric strain and torsional strain. In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. For the methyl group on the distal nitrogen (N-4), the equatorial position is energetically favored to reduce 1,3-diaxial interactions.

Rotational Freedom and Key Torsional Angles

The overall shape of the molecule is defined by the relative orientation of the pyridine and piperazine rings, which is determined by the torsion angle around the C2-N1' bond (C2 of pyridine, N1' of piperazine). Rotation around this bond can lead to different conformers, which may have distinct energies and biological activities.

Caption: Key rotatable bond influencing overall molecular conformation.

Methodologies for Structural Elucidation

The precise three-dimensional structure and conformational preferences of molecules like this compound are determined using a combination of experimental techniques and computational modeling.

Experimental Approaches

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline state. While a specific crystal structure for the title compound is not publicly available, analysis of related structures in crystallographic databases provides valuable insights into the expected geometry.[9][10]

Generalized Protocol for Single-Crystal X-Ray Diffraction:

-

Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from methanol or ethanol).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[10]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[10]

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.

-

¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom, confirming the molecular connectivity.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other, providing crucial information about the solution-state conformation and the relative orientation of the pyridine and piperazine rings.

Workflow for NMR-based Conformational Analysis:

Caption: A typical workflow for NMR-based conformational studies.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting molecular properties.

DFT calculations can be used to:

-

Optimize the geometry of the molecule to find the lowest energy conformation.

-

Perform a conformational search by systematically rotating the key torsion angles to map the potential energy surface.

-

Calculate theoretical NMR chemical shifts, which can be compared with experimental data for structure validation.

Protocol for a DFT-based Conformational Search:

-

Initial Structure Generation: Build a 3D model of the molecule.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the C2-N1' bond.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Energy Calculation: Calculate the single-point energy of each optimized conformer to determine their relative stabilities.

-

Analysis: Identify the global minimum and other low-energy conformers that are likely to be populated at room temperature.

Implications in Drug Development

The conformation of this compound is a critical determinant of its utility in drug discovery. As a scaffold, its three-dimensional shape dictates how it orients its substituents within the binding pocket of a biological target, such as a protein kinase.

-

Structure-Activity Relationship (SAR): The ability of derivatives to adopt a specific "bioactive conformation" is essential for high-affinity binding. Understanding the inherent conformational preferences of the scaffold allows for the design of analogues with improved potency and selectivity.[3]

-

Pharmacokinetic Properties: The molecule's conformation can influence its physicochemical properties, such as solubility and membrane permeability, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The piperazine moiety, in particular, is a common feature in many approved drugs, valued for its ability to improve aqueous solubility and engage in favorable interactions with protein targets.[11] The methyl group on the piperazine can also play a role in modulating basicity and receptor interactions.[12]

Conclusion

This compound is a fundamentally important molecular entity in the field of medicinal chemistry. Its structural and conformational characteristics, governed by the interplay of the pyridine and piperazine rings, are central to its application as a scaffold for novel therapeutics. While detailed experimental data on the isolated molecule is sparse, a combination of established chemical principles, data from related structures, and computational modeling provides a robust framework for understanding its likely three-dimensional architecture. A thorough appreciation of its conformational landscape is indispensable for researchers and drug development professionals seeking to leverage this versatile building block for the creation of next-generation medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-(Piperidin-1-ylmethyl)pyridin-3-amine|CAS 1240619-75-3 [benchchem.com]

Spectroscopic Data for 6-(4-Methylpiperazin-1-yl)pyridin-3-amine: An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol , represents a scaffold of significant interest due to the prevalence of both the aminopyridine and methylpiperazine moieties in pharmacologically active agents[1]. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unambiguous identification and characterization of this compound.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a structure that logically unfolds the story of the molecule through its spectral signatures. Each section explains the causality behind experimental choices and provides self-validating protocols, ensuring technical accuracy and field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of every atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

Although a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate predicted spectrum can be synthesized by analyzing the constituent fragments: 3-aminopyridine and 1-methylpiperazine[2][3]. The substitution of the 4-methylpiperazin-1-yl group at the C6 position of the 3-aminopyridine ring will induce predictable shifts in the aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~7.85 | d | 1H | J ≈ 2.5 Hz | Pyridine Ring |

| H-4 | ~6.95 | dd | 1H | J ≈ 8.5, 2.5 Hz | Pyridine Ring |

| H-5 | ~6.50 | d | 1H | J ≈ 8.5 Hz | Pyridine Ring |

| -NH₂ | ~3.60 | br s | 2H | - | Amine |

| H-b, H-b' | ~3.50 | t | 4H | J ≈ 5.0 Hz | Piperazine Ring (adjacent to Py) |

| H-c, H-c' | ~2.50 | t | 4H | J ≈ 5.0 Hz | Piperazine Ring (adjacent to N-Me) |

| -CH₃ | ~2.35 | s | 3H | - | Methyl |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-8.0 ppm): The pyridine ring protons exhibit a characteristic splitting pattern. H-2, being ortho to the ring nitrogen and adjacent to the electron-donating amino group, appears as a doublet at the most downfield position. H-4 shows coupling to both H-2 (meta coupling, small J) and H-5 (ortho coupling, large J), resulting in a doublet of doublets. H-5 is ortho to the bulky piperazine substituent and coupled to H-4, appearing as a doublet.

-

Piperazine Region (δ 2.5-3.5 ppm): The piperazine ring protons typically appear as two distinct triplets, assuming free rotation. The protons (H-b, H-b') on the carbons attached to the pyridine ring are deshielded and appear further downfield compared to the protons (H-c, H-c') on the carbons adjacent to the N-methyl group[4].

-

Aliphatic & Amine Region (δ 2.0-4.0 ppm): The N-methyl protons (-CH₃) give rise to a sharp singlet around 2.35 ppm, a characteristic signal for this group[4]. The primary amine (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange; its chemical shift can be highly dependent on solvent and concentration.

Caption: Molecular structure with proton assignments for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical solvent peak linewidths.

-

Data Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to establish proton connectivity.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a signal for each chemically non-equivalent carbon atom, offering direct insight into the carbon framework of the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making signal overlap less common.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C6 | ~158.0 | Pyridine Ring (attached to N_pip) |

| C3 | ~148.5 | Pyridine Ring (attached to NH₂) |

| C2 | ~145.0 | Pyridine Ring |

| C4 | ~115.0 | Pyridine Ring |

| C5 | ~108.0 | Pyridine Ring |

| C-b, C-b' | ~54.5 | Piperazine Ring (adjacent to N-Me) |

| C-c, C-c' | ~48.0 | Piperazine Ring (adjacent to Py) |

| -CH₃ | ~46.0 | Methyl |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region (δ 100-160 ppm): The pyridine ring carbons show distinct chemical shifts. C6, attached to the piperazine nitrogen, and C3, attached to the amino nitrogen, are significantly deshielded and appear at the lowest field. The remaining pyridine carbons (C2, C4, C5) will have shifts influenced by the positions of the two nitrogen-containing substituents[5][6]. Quaternary carbons (C3 and C6) can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Aliphatic Region (δ 40-60 ppm): The four carbons of the piperazine ring are expected to give two signals due to symmetry. The carbons adjacent to the pyridine ring (C-c, C-c') will have a different chemical environment than those adjacent to the N-methyl group (C-b, C-b')[7]. The N-methyl carbon (-CH₃) will appear as a single peak in this region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectrometer Setup: Tune the probe for ¹³C observation. Use the same lock and shim settings from the ¹H experiment.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon. A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). Assign peaks based on predicted chemical shifts and, if necessary, run additional experiments like DEPT to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium (two bands) |

| 3080 - 3010 | C-H Stretch | Aromatic (Pyridine Ring) | Medium-Weak |

| 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine & Methyl) | Medium-Strong |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1590 - 1450 | C=C and C=N Ring Stretching | Aromatic (Pyridine Ring) | Strong (multiple bands) |

| 1340 - 1250 | C-N Stretch | Aromatic Amine (Aryl-N) | Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Strong |

Interpretation of the IR Spectrum:

The IR spectrum provides a clear fingerprint of the molecule's functional groups[8][9].

-

N-H Vibrations: The most diagnostic feature for the primary amine will be a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[3][9]. A strong bending vibration around 1600 cm⁻¹ is also expected.

-

C-H Vibrations: The spectrum will show weak to medium peaks above 3000 cm⁻¹ for the aromatic C-H stretches and stronger, sharper peaks below 3000 cm⁻¹ for the aliphatic C-H stretches of the piperazine and methyl groups.

-

Fingerprint Region (< 1600 cm⁻¹): This region will be complex but highly informative. Strong absorptions between 1590-1450 cm⁻¹ will confirm the presence of the pyridine ring[10]. Strong C-N stretching bands will appear for both the aryl-N and aliphatic-N bonds, confirming the connectivity of the amine and piperazine groups[8].

Caption: Diagram of key IR vibrational modes for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, co-adding a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio over the typical range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum will be automatically background-corrected. Identify the key absorption bands and correlate them with the expected functional groups using correlation tables.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (ESI+)

| m/z (Da) | Ion Formula | Identity |

| 193.15 | [C₁₀H₁₇N₄]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 123.08 | [C₆H₇N₃]⁺ | Fragment: Loss of methylpiperazine radical |

| 100.10 | [C₅H₁₂N₂]⁺ | Fragment: N-Methylpiperazine |

| 71.08 | [C₄H₉N]⁺ | Fragment: Cleavage of piperazine ring |

| 58.07 | [C₃H₈N]⁺ | Fragment: Base peak from N-methylpiperazine cleavage |

Interpretation of the Mass Spectrum:

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compound is expected to readily protonate. The primary signal observed will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 193.15, confirming the molecular weight of 192.26 g/mol [1].

-

Fragmentation Pattern: The fragmentation of N-arylpiperazines is well-documented[11]. The primary fragmentation pathways involve cleavage of the piperazine ring and the bond connecting it to the pyridine ring.

-

α-Cleavage: The most characteristic fragmentation of the N-methylpiperazine moiety involves the cleavage alpha to the tertiary amine, leading to the formation of a stable iminium ion at m/z 58. This is often the base peak in the spectrum of N-methylpiperazine itself[9][12].

-

Ring Cleavage: Cleavage of the C-N bond between the pyridine and piperazine rings can lead to a fragment corresponding to the aminopyridine radical cation (m/z ~123).

-

Further fragmentation of the piperazine ring can produce ions at m/z 71 and other characteristic lower mass fragments.

-

Caption: Proposed major fragmentation pathways in ESI-MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the ng/mL to low µg/mL range.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system, typically with a C18 reversed-phase column. Use a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization) to elute the compound. This step ensures sample purity and separates it from any non-volatile salts or impurities.

-

Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets.

-

Mass Analysis: The desolvated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire spectra in positive ion scan mode over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the m/z of the [M+H]⁺ peak in the full scan spectrum. To confirm fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Conclusion

The synergistic application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, notably the primary aromatic amine and the aliphatic piperazine ring. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The detailed protocols and interpreted data presented in this guide serve as a robust reference for scientists engaged in the synthesis, quality control, and application of this and structurally related molecules.

References

- 1. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]

- 8. Piperazine, 1-methyl- [webbook.nist.gov]

- 9. Piperazine, 1-methyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 1-Methylpiperazine(109-01-3) MS spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a key building block in modern medicinal chemistry. The document details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and offers an in-depth analysis of the compound's structural and physicochemical properties through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic placement of an amino group on the pyridine ring provides a crucial vector for molecular interactions with biological targets, as well as a versatile handle for further chemical modifications. The title compound, this compound, is of particular interest due to the incorporation of a methylpiperazine moiety. This group can enhance aqueous solubility and oral bioavailability, and often serves as a key pharmacophoric element, interacting with various receptors and enzymes.[1] Its derivatives have been explored for their potential in treating a range of conditions, underscoring the importance of reliable and well-characterized synthetic routes to this valuable intermediate.

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This approach is favored for its high yields, operational simplicity, and scalability.

Causality Behind the Synthetic Strategy

The choice of a nucleophilic aromatic substitution pathway is dictated by the electronic nature of the pyridine ring. The presence of the electron-withdrawing nitro group in the starting material, 6-chloro-3-nitropyridine, activates the ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by 1-methylpiperazine. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, providing the target molecule in good purity. Alternative strategies, such as Buchwald-Hartwig amination, are also viable for the formation of the C-N bond between the pyridine ring and the piperazine nitrogen.[1] However, the SNAr approach is often preferred for its cost-effectiveness and avoidance of palladium catalysts, which can be challenging to completely remove from the final product.

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (Intermediate)

Protocol:

-

To a solution of 6-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1 equivalents).

-

Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-(5-nitropyridin-2-yl)piperazine as a solid.

Synthesis of this compound (Final Product)

Protocol:

-

Dissolve 1-methyl-4-(5-nitropyridin-2-yl)piperazine (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Comprehensive Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structure.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| CAS Number | 55403-35-5 | PubChem[1] |

| Appearance | Off-white to yellow solid | --- |

| Melting Point | 106-108 °C | --- |

Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are as follows:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the pyridine ring.

-

Piperazine Protons: Two sets of multiplets in the aliphatic region (typically δ 2.5-3.5 ppm) corresponding to the two pairs of non-equivalent methylene protons of the piperazine ring.

-

Methyl Protons: A singlet in the upfield region (typically δ 2.2-2.4 ppm) corresponding to the methyl group on the piperazine nitrogen.

-

Amine Protons: A broad singlet corresponding to the primary amine protons, which may be exchangeable with D₂O.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The expected signals include:

-

Pyridine Carbons: Five signals in the downfield region corresponding to the carbons of the pyridine ring.

-

Piperazine Carbons: Two signals in the aliphatic region for the methylene carbons of the piperazine ring.

-

Methyl Carbon: A signal in the upfield region for the methyl carbon.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 193.14.

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.

-

C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the pyridine ring.

-

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The primary amine at the 3-position provides a key point for derivatization, allowing for the introduction of diverse functionalities to modulate the biological activity of the resulting compounds. The methylpiperazine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. This scaffold has been utilized in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.

Conclusion

This technical guide has outlined a reliable and efficient methodology for the synthesis of this compound. The detailed protocols for synthesis and purification, coupled with a comprehensive overview of the necessary characterization techniques, provide a solid foundation for researchers in the field. The strategic importance of this compound as a versatile building block in medicinal chemistry underscores the value of a well-documented and understood synthetic and analytical workflow. Adherence to the described procedures will enable the consistent production of high-purity material, facilitating its application in the discovery and development of novel therapeutics.

References

The Expanding Therapeutic Potential of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this versatile chemical moiety. With a primary focus on its role in the development of kinase inhibitors for oncology, this paper will delve into the mechanistic insights, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an attractive component for designing molecules that interact with biological targets. The incorporation of a 4-methylpiperazine group at the 6-position of a 3-aminopyridine core introduces a combination of desirable pharmacokinetic and pharmacodynamic properties. The piperazine moiety, a common constituent in many approved drugs, often enhances aqueous solubility and can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The methyl group on the piperazine can further modulate basicity and lipophilicity, offering fine-tuning of the molecule's properties.[5]

This guide will explore the diverse biological activities of derivatives built upon this core structure, with a particular emphasis on their well-documented success as kinase inhibitors in the context of cancer therapy.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives typically involves a convergent approach, where the substituted pyridine and the piperazine moiety are coupled in the later stages of the synthetic route. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable leaving group on the pyridine ring and 1-methylpiperazine.

For instance, the synthesis can commence from 2-chloro-5-nitropyridine, where the nitro group activates the 2-position for nucleophilic attack by 1-methylpiperazine. Subsequent reduction of the nitro group to an amine affords the desired this compound core.[6] Variations of this approach allow for the introduction of diverse substituents on the pyridine ring to explore structure-activity relationships.

Experimental Protocol: General Synthesis of this compound

-

Step 1: Nucleophilic Aromatic Substitution.

-

To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide), add an excess of 1-methylpiperazine.

-

The reaction is typically heated to reflux for several hours to ensure complete conversion.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product, 1-methyl-4-(5-nitropyridin-2-yl)piperazine, is isolated by extraction and purified by column chromatography.

-

-

Step 2: Reduction of the Nitro Group.

-

The purified nitro intermediate is dissolved in a suitable solvent such as ethanol or methanol.

-

A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride, is added.

-

The reaction is stirred at room temperature until the reduction is complete, as monitored by TLC or LC-MS.

-

After filtration to remove the catalyst, the solvent is evaporated, and the final product, this compound, is purified by recrystallization or column chromatography.

-

Biological Activity: A Focus on Kinase Inhibition in Oncology

The this compound scaffold is a cornerstone in the design of numerous kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11] Derivatives of this scaffold have been shown to target a variety of kinases, including but not limited to:

-

Receptor Tyrosine Kinases (RTKs): Such as FLT3, RET, and EGFR, which are frequently mutated or overexpressed in various cancers.[9][12]

-

Non-Receptor Tyrosine Kinases: Including members of the JAK family, which are pivotal in cytokine signaling and immune responses.[13]

-

Serine/Threonine Kinases: Such as Aurora kinases and PI3K, which are involved in cell cycle progression and survival.[7][8][14][15]

The aminopyridine moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 4-methylpiperazine group typically extends into the solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the ATP-Binding Site

Most kinase inhibitors derived from this scaffold are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the phosphorylation of downstream substrates. The diagram below illustrates the general mechanism of action.

Caption: General mechanism of kinase inhibition by this compound derivatives.

In Vitro Evaluation: A Step-by-Step Guide

A robust in vitro evaluation cascade is essential to characterize the biological activity of newly synthesized derivatives. This typically involves a series of biochemical and cell-based assays.

Biochemical Assays: Assessing Direct Enzyme Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[11][16][17][18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of the purified kinase, the specific substrate peptide, and ATP at their optimal concentrations.[18]

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Add a detection reagent, such as Kinase-Glo®, which measures the amount of ATP remaining in the well.[18] A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assays: Evaluating Cellular Potency and Phenotypic Effects

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context.[20][21][22] These assays can measure a compound's ability to inhibit a specific signaling pathway within the cell and its ultimate effect on cell viability and proliferation.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Culture:

-

Culture a cancer cell line known to be dependent on the target kinase in a suitable growth medium.

-

-

Compound Treatment:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a viability reagent, such as MTT or CellTiter-Glo®.[10][23]

-

MTT is a colorimetric assay that measures metabolic activity, while CellTiter-Glo® is a luminescent assay that measures intracellular ATP levels.[23]

-

Incubate as per the manufacturer's instructions and then read the absorbance or luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

-

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Pharmacokinetics and In Vivo Efficacy

The this compound scaffold often imparts favorable pharmacokinetic properties.[3][4] The piperazine nitrogen can be protonated at physiological pH, which can improve aqueous solubility. However, the overall physicochemical properties, including lipophilicity (LogP) and polar surface area (PSA), must be carefully balanced to achieve good oral bioavailability.

In vivo efficacy is typically assessed in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice. The ability of a compound to inhibit tumor growth in these models is a critical step in its preclinical development.[9]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. While its application in oncology is well-established, derivatives of this core are also being explored for other indications, including inflammatory and neurological disorders.[24] Future research will likely focus on developing more selective inhibitors to minimize off-target effects and on exploring novel drug delivery strategies to enhance therapeutic efficacy.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. noblelifesci.com [noblelifesci.com]

- 24. Buy 6-(Piperazin-1-ylmethyl)pyridin-3-amine [smolecule.com]

The Versatile Scaffold: A Deep Dive into 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine, with the identification and optimization of privileged scaffolds playing a pivotal role. Among these, the 6-(4-methylpiperazin-1-yl)pyridin-3-amine core has emerged as a remarkably versatile framework in drug discovery. Its unique combination of a hydrogen bond-donating and -accepting aminopyridine moiety, coupled with the solubilizing and pharmacokinetically favorable methylpiperazine group, has rendered it a highly attractive starting point for the development of a diverse range of bioactive molecules.

This technical guide provides a comprehensive exploration of the this compound scaffold, from its synthesis and derivatization to its application in targeting a variety of disease states. We will delve into the causality behind its success in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.

Synthesis of the Core Scaffold: A Practical Approach

The efficient synthesis of the this compound core is crucial for its widespread application in drug discovery programs. A common and effective strategy involves a two-step process commencing with a commercially available chloropyridine precursor.

Proposed Synthetic Pathway

A logical and frequently employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable chloronitropyridine, followed by the reduction of the nitro group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how the this compound scaffold can be synthesized, based on established chemical principles for similar transformations.

Step 1: Synthesis of 6-(4-methylpiperazin-1-yl)-3-nitropyridine

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.5 eq) and a base, for instance, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-(4-methylpiperazin-1-yl)-3-nitropyridine.

Step 2: Synthesis of this compound

-

Dissolve the 6-(4-methylpiperazin-1-yl)-3-nitropyridine (1.0 eq) from the previous step in a solvent mixture, for example, ethanol and water.

-

Add a reducing agent. A common choice is iron powder (Fe) in the presence of an activating agent like ammonium chloride (NH₄Cl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Heat the reaction mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for H₂/Pd/C) and monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the solid catalyst or iron residues.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

If necessary, dissolve the residue in an organic solvent and wash with a basic aqueous solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Its applications span multiple therapeutic areas, most notably in oncology and the treatment of chemotherapy-induced nausea and vomiting.

Kinase Inhibition in Oncology

A significant number of kinase inhibitors incorporate the this compound core. The aminopyridine portion often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the methylpiperazine moiety frequently extends into the solvent-exposed region, where it can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Dual FLT3/Aurora Kinase Inhibition:

Mutations in FMS-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Aurora kinases are key regulators of mitosis and are often overexpressed in various cancers.[1] Dual inhibition of both FLT3 and Aurora kinases presents a promising strategy to overcome resistance to single-agent therapies.[1] Several potent dual FLT3/Aurora kinase inhibitors have been developed based on the imidazo[4,5-b]pyridine scaffold, which is often constructed using a this compound derivative.

References

An In-Depth Technical Guide to the In Silico Modeling of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives

Abstract

The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors. Its unique combination of a hinge-binding aminopyridine motif and a solvent-facing methylpiperazine group provides a versatile framework for achieving high potency and favorable pharmacokinetic properties. This technical guide offers a comprehensive, in-depth walkthrough of a robust in silico modeling workflow designed to explore the chemical space of its derivatives. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will dissect the strategic rationale behind each computational step, from initial library design to multi-parameter candidate prioritization, providing field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

The Strategic Imperative: Why Model This Scaffold?

The pyridine ring and its derivatives are fundamental building blocks in drug design, with pyridine being the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] The 3-amino-pyridine substructure is particularly adept at forming critical hydrogen bonds with the hinge region of protein kinases, mimicking the adenine portion of ATP.[3] The 6-(4-methylpiperazin-1-yl) group typically extends into the solvent-exposed region of the ATP-binding pocket, offering a handle to fine-tune solubility, cell permeability, and selectivity while potentially forming additional interactions.

This guide uses the common application of this scaffold as a kinase inhibitor as a framework for demonstrating a comprehensive computational workflow. The principles and methods described herein are, however, broadly applicable to other potential targets of this versatile scaffold. Our objective is not merely to execute a series of computational tasks but to build a predictive cascade that intelligently filters a vast virtual chemical space to identify a select few candidates with the highest probability of success in subsequent experimental validation.

Overall In Silico Modeling Workflow

The following diagram outlines the integrated workflow we will follow. Each stage is designed to progressively refine and validate a virtual library of compounds, ensuring that computational resources are focused on the most promising candidates.

Caption: High-level overview of the integrated in silico drug discovery cascade.

Phase I: Ligand Library & Target Preparation

The foundation of any successful modeling project rests on the quality of the input structures. This initial phase involves preparing a virtual library of derivatives and selecting and preparing a biologically relevant protein target.

Protocol: Virtual Library Generation

The goal is to computationally enumerate a focused library of derivatives around the core scaffold. This is achieved by defining attachment points (R-groups) and specifying a collection of relevant chemical fragments for substitution.

Rationale: This approach allows for a systematic exploration of the structure-activity relationship (SAR). Fragment choice should be guided by synthetic feasibility and known SAR principles for the target class. For example, when targeting kinases, fragments that can act as hydrogen bond donors/acceptors or form hydrophobic interactions are often prioritized.

Step-by-Step Methodology:

-

Scaffold Definition: Obtain a 3D structure of this compound, for instance, from PubChem (CID 2763390).[4]

-

R-Group Definition: Identify synthetically accessible points for modification. Common points on this scaffold include the 3-amino group and positions 4 and 5 of the pyridine ring.

-

Fragment Selection: Curate a list of chemical fragments for each R-group. These can range from simple alkyl and aryl groups to more complex heterocycles.

-

Library Enumeration: Use cheminformatics toolkits like RDKit (open-source) or commercial software to computationally "attach" the fragments to the scaffold, generating a virtual library.

-

Ligand Preparation: Process the entire library to ensure chemical correctness and suitability for docking:

-

Add hydrogens to satisfy valence.

-

Generate a low-energy 3D conformation for each molecule.

-

Assign appropriate partial charges using a method like Gasteiger.

-

Protocol: Target Selection and Preparation

For this guide, we will select a representative protein kinase as our target. The process involves retrieving the structure from the Protein Data Bank (PDB) and preparing it for docking simulations.

Rationale: The choice of PDB structure is critical. An ideal structure is of high resolution (<2.5 Å), co-crystallized with a ligand that binds in the desired pocket, and has minimal missing residues. Preparation involves cleaning the PDB file to create a chemically accurate representation of the binding site.

Step-by-Step Methodology:

-

Target Identification: Based on literature, select a relevant kinase target, for example, a member of the Tyrosine Kinase family.

-

PDB Structure Retrieval: Download the selected crystal structure from the RCSB PDB database.[5]

-

Initial Cleaning: Use molecular visualization software (e.g., PyMOL, Chimera) or specialized preparation tools to:

-

Remove all non-essential components: water molecules, co-solvents, and duplicate protein chains.

-

Separate the co-crystallized ligand (if present) for later use in protocol validation.

-

-

Protein Preparation: Use a dedicated tool (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard) to:

-

Add polar hydrogens and assign correct protonation states for residues like Histidine at a physiological pH.[6]

-

Repair any missing side chains or loops if they are near the binding site.

-

Assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM).

-

Perform a restrained energy minimization to relieve any steric clashes introduced during preparation.

-

Phase II: Structure-Based Virtual Screening

With prepared ligands and a target, we can now predict how they might interact. Molecular docking serves as a high-throughput computational filter to prioritize compounds based on their predicted binding affinity and pose.

The Docking Paradigm

Molecular docking algorithms explore the conformational space of a ligand within a protein's active site, using a scoring function to estimate the strength of the interaction.[7] The primary outputs are the predicted binding pose (orientation) and a score that ranks its affinity relative to other ligands.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. KBbox: Methods [kbbox.h-its.org]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 6-Chloropyridin-3-amine with 1-Methylpiperazine

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines, and specifically N-aryl piperazines, are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[3][4]

This application note provides a comprehensive guide for the coupling of 6-chloropyridin-3-amine with 1-methylpiperazine, a transformation that yields the valuable intermediate 6-(4-methylpiperazin-1-yl)pyridin-3-amine.[5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into reaction optimization, work-up, purification, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[3][6] While the precise mechanism can be influenced by the choice of ligands and substrates, the generally accepted pathway involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride (6-chloropyridin-3-amine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl, making the coupling of aryl chlorides more challenging and often requiring more specialized, electron-rich, and bulky phosphine ligands to facilitate this initial activation.[6][7]

-

Amine Coordination and Deprotonation: The amine (1-methylpiperazine) then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or product.[8]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][6] This step is often facilitated by sterically bulky ligands on the palladium center.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. jk-sci.com [jk-sci.com]

Application Note: Palladium-Catalyzed Synthesis of N-Arylpiperazinyl Pyridines

Abstract

The N-arylpiperazinyl pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of these vital compounds via the palladium-catalyzed Buchwald-Hartwig amination. We delve into the reaction's mechanistic underpinnings, offer detailed experimental protocols, present optimization data, and provide troubleshooting guidance to empower researchers in drug discovery and development.

Introduction: The Significance of N-Arylpiperazinyl Pyridines